molecular formula C14H15NO2S B6536834 2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1060176-87-5

2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6536834
CAS No.: 1060176-87-5
M. Wt: 261.34 g/mol
InChI Key: AHPXXZRZUSXYPQ-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is an organic compound that features both a phenoxy group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with thiophen-3-ylmethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetamide
  • N-[(thiophen-3-yl)methyl]acetamide
  • 2-(2-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is unique due to the presence of both a phenoxy group and a thiophene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-4-2-3-5-13(11)17-9-14(16)15-8-12-6-7-18-10-12/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPXXZRZUSXYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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